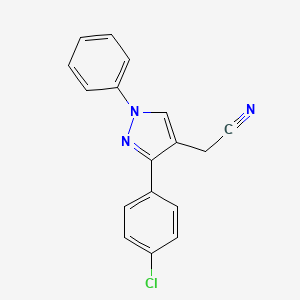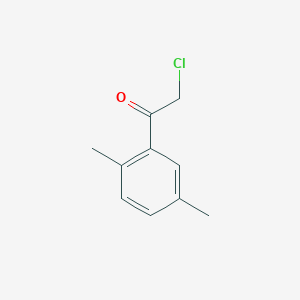![molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9](/img/structure/B1349656.png)
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a heterocyclic compound that features a thiadiazole ring substituted with a cyclohexylamino group and a thioacetic acid moiety
Aplicaciones Científicas De Investigación
Chemistry: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for interacting with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins like aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can have therapeutic effects in conditions like diabetes and inflammation .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to inflammation and pain
Result of Action
Similar compounds have shown antinociceptive effects, suggesting potential applications in pain management . They have also demonstrated antitumor activity against certain types of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid typically involves the cyclization of appropriate thiosemicarbazide derivatives followed by subsequent functional group modifications. One common method involves the reaction of cyclohexylamine with thiosemicarbazide to form the intermediate, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride. The resulting thiadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thiadiazole ring or the thioacetic acid moiety under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives or thioacetic acid derivatives.
Substitution: Substituted thiadiazole derivatives.
Comparación Con Compuestos Similares
Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.
Thiosemicarbazides: Precursors in the synthesis of thiadiazole derivatives.
Sulfonamides: Compounds with similar sulfur-containing functional groups.
Uniqueness: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is unique due to the presence of both the cyclohexylamino group and the thioacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHCHYQJDYJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368565 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-57-9 |
Source


|
| Record name | {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)


![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

